molecular formula C17H17Cl2N3O B3037847 (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone CAS No. 640759-18-8

(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone

Cat. No.: B3037847
CAS No.: 640759-18-8
M. Wt: 350.2 g/mol
InChI Key: QFTYBPMHITZRJQ-UHFFFAOYSA-N
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Description

(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone is a compound that features a piperazine ring substituted with amino and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone typically involves the reaction of 4-chloroaniline with piperazine in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Anhydrous potassium carbonate

    Solvent: Methanol

    Temperature: Reflux conditions

The reaction proceeds through nucleophilic substitution, where the amino group of piperazine attacks the chlorophenyl group, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve using continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Formation of the Piperazine Core

The piperazine ring is synthesized through cyclization of ethylenediamine derivatives. For example:

  • Step 1 : Reaction of 4-aminophenol with piperazine under basic conditions (e.g., sodium hydroxide) to form the piperazine-phenol intermediate .

  • Step 2 : Subsequent acylation (e.g., benzoylation) of the piperazine-phenol intermediate to introduce the aryl ketone group .

Key Reactions

The compound undergoes several chemically significant reactions, including:

Amide Bond Formation

The methanone linkage is formed through:

  • Condensation of acid chlorides : For example, reaction of 4-chlorobenzoyl chloride with piperazine derivatives under acidic conditions .

  • Nucleophilic acyl substitution : The piperazine nitrogen attacks the carbonyl carbon of the benzoyl chloride, forming a stable amide bond .

Hydrolysis of Amides

Under acidic or basic conditions (e.g., H₂SO₄, HBr), the amide bond can hydrolyze to yield carboxylic acids or amines .

Electrophilic Aromatic Substitution

The presence of halogen substituents (Cl) on the phenyl rings allows for further functionalization via substitution reactions (e.g., nitration, amination) .

Table 2: Reaction Mechanisms and Outcomes

Reaction TypeMechanismProductReference
Amide bond formationNucleophilic substitutionStable methanone linkage
HydrolysisAcid/base catalysisCarboxylic acid/amine
Electrophilic substitutionHalogen replacementFunctionalized phenyl rings

Biological Relevance

The compound exhibits potential therapeutic activity due to its dual pharmacophoric design (piperazine and aryl ketone moieties).

Tyrosinase Inhibition

Similar piperazine-aryl ketone derivatives (e.g., ML210) inhibit tyrosinase activity, suggesting applications in anti-melanogenic therapies .

Anticancer and Neuropharmacological Effects

  • Anticancer activity : The triazole/triazole-like moieties in related compounds (e.g., SCHEMBL1497865) exhibit cytotoxic effects against cancer cells .

  • Neuropharmacology : Piperazine-based compounds (e.g., clozapine analogs) interact with dopamine receptors, indicating potential for antipsychotic applications .

Table 3: Biological Activity of Related Compounds

CompoundTarget/MechanismActivityReference
ML210Tyrosinase inhibitionAnti-melanogenic
SCHEMBL1497865CytotoxicityAnticancer
Clozapine analogsDopamine receptor bindingAntipsychotic

Challenges and Optimization

  • Synthetic complexity : The presence of multiple halogen and amine groups requires precise control of reaction conditions to minimize by-products .

  • Toxicity concerns : The combination of chloro and amino substituents may lead to adverse effects, necessitating thorough pharmacological profiling .

Scientific Research Applications

(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .

Biological Activity

The compound (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone , also known as CAS 640759-18-8 , is a piperazine derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and neuropharmacology. This article synthesizes diverse research findings on its biological activity, including structure-activity relationships, mechanisms of action, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H17Cl2N3O
  • Molecular Weight : 348.24 g/mol
  • IUPAC Name : 4-(4-amino-2-chlorophenyl)-1-piperazinyl(4-chlorophenyl)methanone

The structure features a piperazine ring substituted with both amino and chlorophenyl groups, which are critical for its biological activity.

Research indicates that this compound functions primarily through the inhibition of specific cellular pathways related to cancer cell proliferation and apoptosis. Notably, studies have shown that derivatives of piperazine can disrupt microtubule dynamics, leading to mitotic arrest in cancer cells .

Key Mechanisms:

  • Microtubule Disruption : Similar compounds have been shown to inhibit microtubule dynamics, which is crucial for cell division .
  • Dopamine D4 Receptor Affinity : The compound exhibits high affinity for dopamine D4 receptors, suggesting potential applications in neuropharmacology .

Case Studies and Findings:

  • Colon Cancer Sensitivity :
    • A study demonstrated that derivatives of piperazine, including related compounds, significantly increased the sensitivity of colon cancer cells to apoptotic stimuli. The compound induced mitotic arrest in HT29 human colon cancer cells with effective doses indicating strong anticancer properties .
  • Dopamine Receptor Studies :
    • Research on similar compounds revealed that they exhibit selective binding to dopamine D4 receptors with an IC50 value as low as 0.057 nM, indicating high specificity and potential for treating disorders linked to dopamine dysregulation .
  • Cytotoxicity Testing :
    • In vitro studies assessed the cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HepG2). The compound demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth compared to standard chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on the structural modifications made to the piperazine framework.

Modification TypeEffect on Activity
Chlorine SubstitutionIncreased affinity for D4 receptors
Amino Group PositioningEnhanced cytotoxicity against cancer cells
Variations in Aromatic RingsAltered selectivity towards different receptor subtypes

Safety and Toxicology

While promising, the safety profile of this compound requires thorough investigation. Preliminary studies suggest moderate toxicity levels; however, detailed toxicological assessments are necessary to establish safety margins for clinical applications .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for synthesizing (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer : A typical route involves coupling 4-nitrobenzoyl chloride derivatives with piperazine intermediates under basic conditions (e.g., triethylamine) to form the ketone backbone, followed by nitro-group reduction using SnCl₂ in acidic media to yield the amino group . Reaction optimization, such as solvent choice (e.g., DMF vs. THF) and temperature control (e.g., 0–5°C for nitro reduction), significantly impacts yield. For example, a 55% yield was reported for a structurally similar compound via reductive amination .

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed to determine bond lengths, angles, and packing arrangements. Parameters include:

  • Crystallographic Data :
ParameterValue (Example from Similar Compound)Source
Space groupP21/c
Unit cell dimensionsa = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å
R factor0.035
  • Refinement software (e.g., SHELX) and low-temperature data collection (113 K) minimize thermal motion artifacts .

Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituent positions. For example, aromatic protons appear at δ 6.8–7.4 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 387.1 for C₁₈H₁₆Cl₂N₃O) .
  • FT-IR : Stretching vibrations for C=O (1660–1680 cm⁻¹) and NH₂ (3350–3450 cm⁻¹) are critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for piperazine-based analogs?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). A systematic approach includes:

Standardized Assays : Use common protocols (e.g., MIC for antimicrobial activity) .

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. methyl groups on piperazine) .

Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like serotonin receptors .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Dihydrochloride salts improve aqueous solubility (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) .
  • Prodrug Design : Esterification of hydroxyl groups enhances membrane permeability .
  • Stability Testing : HPLC under varied pH (3–9) and temperature (4–37°C) identifies degradation pathways .

Q. How do steric and electronic effects of the 4-chlorophenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : Bulkier substituents hinder nucleophilic substitution at the piperazine nitrogen, requiring catalysts like Pd(PPh₃)₄ .
  • Electronic Effects : Electron-withdrawing Cl groups activate the phenyl ring for electrophilic aromatic substitution (e.g., nitration at meta positions) .

Q. Data Contradiction Analysis

Q. Why do different studies report conflicting yields for similar piperazine derivatives?

  • Methodological Answer : Contradictions arise from:

  • Purification Methods : Column chromatography (silica vs. reverse-phase) impacts recovery .
  • Starting Material Purity : Commercial 4-chlorophenyl precursors vary in isomer content (e.g., ortho vs. para substitution) .
  • Reaction Scalability : Pilot-scale reactions (≥10 g) often report lower yields due to heat dissipation issues .

Q. Experimental Design Considerations

Q. How should researchers design assays to evaluate this compound’s potential as a kinase inhibitor?

  • Methodological Answer :

Target Selection : Focus on kinases with piperazine-binding pockets (e.g., BCR-ABL) .

Inhibition Assays : Use fluorescence polarization (FP) or TR-FRET for IC₅₀ determination .

Control Compounds : Compare with imatinib derivatives to benchmark activity .

Q. Structural and Functional Insights

Q. What crystallographic data support the compound’s conformational flexibility in receptor binding?

  • Methodological Answer : SC-XRD reveals torsional angles between the piperazine and chlorophenyl groups (e.g., 15–25° rotation in similar structures), enabling "induced-fit" binding to receptors .

Properties

IUPAC Name

[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O/c18-13-3-1-12(2-4-13)17(23)22-9-7-21(8-10-22)16-6-5-14(20)11-15(16)19/h1-6,11H,7-10,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTYBPMHITZRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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